Pazopanib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

pazopanib mechanism of action angiogenesis

Primary Targets and Mechanism of Action

Pazopanib functions as a potent, small-molecule inhibitor of multiple receptor tyrosine kinases. The table below summarizes its primary targets and their roles in cancer biology [1] [2] [3]:

| Target Receptor | IC₅₀ (nM) | Primary Role in Cancer |

|---|---|---|

| VEGFR-1 | 7 | Angiogenesis, Lymphangiogenesis |

| VEGFR-2 | 15 | Primary mediator of angiogenesis |

| VEGFR-3 | 2 | Lymphangiogenesis |

| PDGFR-α | 73 | Pericyte recruitment, Angiogenesis |

| PDGFR-β | 215 | Pericyte recruitment, Angiogenesis |

| c-Kit | 6 | Stem cell factor receptor, Oncogenic |

| FGFR1 | Not specified | Angiogenesis, Tumor cell survival |

This compound's chemical structure features an adenosine triphosphate (ATP)-like component that competes with ATP for binding to the intracellular domain of these tyrosine kinase receptors. This competition inhibits ATP-induced receptor activation and subsequent downstream signaling [1].

Dual Anti-Tumor Mechanisms

This compound combats tumors through two primary, complementary mechanisms.

Anti-Angiogenic Effects

By inhibiting VEGFR-2, the central mediator of angiogenesis, this compound blocks the VEGF-induced proliferation of endothelial cells, which line blood vessels [1] [3]. It also inhibits PDGFR, which is crucial for the recruitment and function of pericytes that stabilize newly formed blood vessels [1]. This dual inhibition disrupts the tumor's blood supply, depriving it of oxygen and nutrients.

Direct Anti-Tumor Effects

Beyond targeting the tumor microenvironment, this compound directly acts on some tumor cells. It has been identified as a pan-RAF inhibitor, directly targeting B-RAF and inhibiting the Raf-MEK-ERK pathway (also known as the MAPK pathway), a key driver of cell proliferation and survival [1] [3]. This direct effect can lead to cell cycle arrest and inhibited proliferation in certain cancer cell lines, such as hepatocellular carcinoma and breast cancer models with B-RAF mutations [1].

The following diagram illustrates how this compound simultaneously targets angiogenic signaling in the tumor microenvironment and oncogenic signaling within cancer cells:

This compound's dual mechanism inhibits both angiogenesis in the tumor microenvironment and oncogenic signaling within cancer cells.

Key Experimental Evidence

The understanding of this compound's mechanism is built on foundational preclinical experiments.

In Vitro Methodologies

- Kinase Activity Assays: Used to identify this compound and measure its half-maximal inhibitory concentration (IC₅₀) against purified kinase proteins like VEGFR-2 [3].

- Cell Proliferation Assays: Treat human umbilical vein endothelial cells with VEGF and this compound to measure inhibition of VEGF-mediated proliferation [1] [3].

- Western Blot Analysis: Confirms inhibition of ligand-mediated phosphorylation of targets like VEGFR-2, c-Kit, and PDGFR-β in cells like HUVECs and human lung cancer cells [1] [3].

In Vivo Methodologies

- Xenograft Mouse Models: Immunocompromised mice implanted with human cancer cell lines (e.g., colorectal, breast, renal) used to demonstrate this compound's dose-dependent inhibition of tumor growth [1] [3].

- Pharmacodynamic (PD) Markers: In vivo inhibition of VEGFR-2 phosphorylation correlated with antitumor effect in xenografts [3]. Plasma cytokine and angiogenic factors (e.g., IL-6, HGF, soluble VEGFR2) associated with clinical efficacy in trials [1].

Clinical Pharmacokinetics and Dosing

The translation of this compound's mechanism to clinical use is guided by its complex pharmacokinetics [4]:

| Pharmacokinetic Parameter | Description & Clinical Relevance |

|---|---|

| Bioavailability | Low, non-linear, and time-dependent [4]. |

| Recommended Dose | 800 mg once daily on an empty stomach [1] [4]. |

| Food Effect | Increases exposure (AUC) by twofold; must be taken fasted [1]. |

| Drug-Drug Interactions | Metabolism primarily by CYP3A4; exposure increased by CYP3A4 inhibitors (e.g., ketoconazole), decreased by CYP3A4 inducers and proton pump inhibitors [1] [4]. |

| Therapeutic Threshold | Trough concentration (C~min~) ≥ 20 mg/L is strongly associated with improved tumor shrinkage and progression-free survival [4]. |

This compound is over 99% protein-bound in plasma and is primarily eliminated via feces, with renal elimination accounting for less than 4% of the dose [1]. At the standard 800 mg dose, its elimination half-life is approximately 31.1 hours [1].

Future Research and Biomarkers

A significant challenge in optimizing this compound therapy is the absence of validated predictive biomarkers. Research focuses on plasma cytokine and angiogenic factors and the exploration of concomitant or metronomic dosing with other agents [1]. Future studies aim to identify biomarkers to screen for patients most likely to benefit from the drug [1] [3].

References

- 1. Overview of fundamental study of this compound in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (Pre-)clinical pharmacology and activity of this compound, a ... [pubmed.ncbi.nlm.nih.gov]

- 3. in advanced soft tissue sarcomas | this compound Transduction... Signal [nature.com]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of ... [pubmed.ncbi.nlm.nih.gov]

Pharmacodynamic Profile & Target Inhibition

Pazopanib is a potent, second-generation multi-targeted tyrosine kinase inhibitor. The table below summarizes its key molecular targets and inhibitory activity [1] [2].

| Target | Receptor Name(s) | Reported IC50 or Kiapp (nM) | Primary Biological Role |

|---|---|---|---|

| VEGFR-1 | FLT1 | IC50: 10 [1] | Angiogenesis, vascular permeability |

| VEGFR-2 | KDR | Kiapp: 8 [1]; IC50: 30 [1] | Primary mediator of VEGF-driven angiogenesis and lymphangiogenesis |

| VEGFR-3 | FLT4 | IC50: 47 [1] | Primarily regulates lymphangiogenesis |

| PDGFR-α | - | IC50: 71 [1] | Pericyte recruitment, vessel stabilization |

| PDGFR-β | - | IC50: 84 [1] | Pericyte recruitment, vessel stabilization |

| c-Kit | SCFR | Kiapp: 2.4 [1]; IC50: 74 [1] | Stem cell factor receptor; implicated in tumor cell proliferation in certain cancers (e.g., GIST) |

| FGFR-1 | - | IC50: 140 [1] | Fibroblast growth factor receptor |

| FGFR-2 | - | IC50: 130 [1] | Fibroblast growth factor receptor |

This compound is classified as a type I kinase inhibitor, competing with ATP for binding to the active "DFG-in" conformation of the kinase domain [3]. By inhibiting these receptors, this compound primarily exerts an antiangiogenic effect, blocking the formation of new blood vessels that tumors need to grow and metastasize [1] [2]. The downstream signaling pathways inhibited include RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and p38/MAPKAPK2/3, which are crucial for endothelial cell survival, proliferation, migration, and vascular permeability [4] [5].

Clinical Efficacy and Key Trial Data

This compound is approved for advanced renal cell carcinoma (RCC) and soft tissue sarcoma, with growing evidence for activity in other tumors [1] [2]. A recent phase II trial demonstrated its efficacy in extrapancreatic neuroendocrine tumors (epNET), as summarized below [6].

| Tumor Type | Trial Design | Primary Endpoint | Result (this compound vs. Control) | Key Adverse Events (Grade ≥3) |

|---|---|---|---|---|

| Advanced epNET [6] | Randomized, double-blind, Phase II (N=171) vs. Placebo | Progression-Free Survival (PFS) | Median PFS: 11.8 mo vs. 7.6 mo (HR=0.54; p<0.001) | 84% vs. 47%; includes hypertension, elevated transaminases, diarrhea |

| Early-stage NSCLC [1] | Phase II, neoadjuvant (N=35) | Tumor volume reduction | 87% (20/23) of evaluable patients had measurable tumor volume reduction | Hypertension, dyspnea, elevated ALT |

| Chemorefractory Urothelial Carcinoma [1] | Phase II (N=41) | Objective Response Rate | Confirmed Partial Response: 17.1% (7/41 patients) | Gastrointestinal and vaginal fistulization |

Pharmacokinetics and Metabolism

Understanding this compound's pharmacokinetics (PK) is critical due to its significant inter- and intra-patient variability [4].

| PK Parameter | Characteristics | Clinical Implications & Management |

|---|---|---|

| Absorption | Solubility is highly pH-dependent (soluble at pH 1, insoluble above pH 4). Administration with food increases AUC and Cmax twofold. [4] | Administer on an empty stomach (at least 1 hour before or 2 hours after a meal). Avoid concurrent use of proton pump inhibitors (e.g., esomeprazole). [4] |

| Distribution | >99.9% plasma protein-bound, primarily to albumin. [4] | Low free drug concentration; variations in serum proteins may contribute to PK variability. |

| Metabolism | Primarily metabolized by CYP3A4, and to a lesser extent by CYP1A2. [4] | Avoid concurrent use with strong CYP3A4 inducers (e.g., rifampin) or inhibitors (e.g., ketoconazole). |

| Transport | Substrate of efflux transporters ABCG2 (BCRP) and ABCB1 (P-gp). Inhibitor of OCT2, MATE1, and MATE2-K. [4] | Potential for drug-drug interactions. Inhibition of renal transporters may attenuate cisplatin-induced cytotoxicity. |

| Elimination | Primarily via feces (<4% excreted in urine). [4] | - |

Signaling Pathway Visualization

The following diagram illustrates the core VEGF/VEGFR signaling pathway that this compound inhibits, and its key downstream effects [7] [3] [5].

Key Research Considerations

For researchers designing studies with this compound, several factors are critical:

- Toxicity Management: The high rate of grade ≥3 adverse events requires vigilant monitoring [6]. Common toxicities include hypertension, diarrhea, fatigue, elevated liver enzymes, and hair depigmentation [1] [4]. Hepatotoxicity can be severe, and one pharmacogenomic study suggested an increased risk of drug-induced liver injury (DILI) in patients with the

ABCG2rs2231142 variant, particularly when co-administered with simvastatin [4]. - Nephrotoxicity: As a VEGFR inhibitor, this compound can cause glomerular endothelial injury. Preclinical models show that podocyte-specific Vegfa deletion leads to renal thrombotic microangiopathy (TMA), a histologic finding in patients on VEGF inhibitors [7].

- Biomarkers for Efficacy: In a urothelial carcinoma trial, elevated IL-8 levels four weeks after treatment were associated with inferior overall survival, suggesting a potential early marker of resistance [1]. Hypertension has also been correlated with this compound exposure and may be a pharmacodynamic marker of activity [4].

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. This compound: a promising new agent in the treatment of soft ... [pubmed.ncbi.nlm.nih.gov]

- 3. Recent progress on vascular endothelial growth factor ... [jhoonline.biomedcentral.com]

- 4. PharmGKB summary: this compound pathway, pharmacokinetics [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances of anti-angiogenic inhibitors targeting ... [frontiersin.org]

- 6. Randomized phase II trial of this compound versus placebo in ... [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic Inhibition of VEGF Signaling and Associated ... [pmc.ncbi.nlm.nih.gov]

pazopanib pharmacokinetics CYP3A4 metabolism

Quantitative Pharmacokinetic Data

The following tables consolidate key quantitative data on pazopanib's pharmacokinetics, drug interactions, and exposure-response relationships.

Table 1: Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Context / Note |

|---|---|---|

| Bioavailability | 14% - 39% [1] | After 800 mg dose; increases at lower doses [2] |

| Protein Binding | >99.9% [3] | Primarily to human serum albumin (ALB) [3] |

| Apparent Clearance (Cl/F) | 0.458 L/h [1] | From population PK model [1] |

| Elimination Half-life | 30.9 hours [1] | - |

| Primary Route of Elimination | Feces (82.2%) [2] | 65% as unchanged parent drug [3] [1] |

| Renal Elimination | <4% [3] | - |

Table 2: Clinically Significant Drug-Drug Interactions (DDIs)

| Interacting Agent / Condition | Effect on this compound Exposure | Recommended Management |

|---|---|---|

| Strong CYP3A4 Inhibitors (e.g., Ketoconazole) | ↑ AUC by ~66% [2] | Avoid concurrent use. If necessary, reduce this compound to 400 mg/day [4]. |

| Strong CYP3A4 Inducers (e.g., Rifampin) | ↓ AUC [3] | Avoid concurrent use. Not recommended if chronic use is unavoidable [4]. |

| Acid-Reducing Agents (e.g., Esomeprazole) | ↓ AUC by 40%; ↓ C~max~ by 42% [3] [1] | Avoid concurrent use. Consider short-acting antacids, dosed several hours apart from this compound [4]. |

| Food (high-fat or low-fat meal) | ↑ AUC and ↑ C~max~ by ~2-fold [3] | Administer on an empty stomach (1 hour before or 2 hours after a meal) [5] [6]. |

Table 3: Exposure-Response and Variability

| Parameter | Value / Relationship | Clinical Implication |

|---|---|---|

| Target Trough Concentration (C~trough~) | ≥ 20.5 mg/L [3] [7] [1] | Associated with improved progression-free survival and tumor shrinkage [3] [7]. |

| Target AUC | 750 mg·h·L⁻¹ [1] | Proposed as an alternative monitoring parameter to C~trough~ [1]. |

| Inter-patient Variability in PK | High (67-72%) [7] | Justifies therapeutic drug monitoring (TDM) [7]. |

| Intra-patient Variability in PK | Moderate (mean ~24.7%, median 30.2%) [7] | High IPV (>30.2%) is associated with worse overall survival in RCC [7]. |

Metabolism and Transport Pathways

This compound is primarily metabolized by cytochrome P450 enzymes and is a substrate for several drug transporters, which contributes to its complex interaction profile. The following diagram illustrates its major metabolic pathways and transporter interactions.

Figure 1: Major metabolic pathways and transporter interactions of this compound. The drug is primarily metabolized by CYP3A4, with several resulting metabolites. It also interacts with a complex network of influx and efflux transporters. [3] [2] [1]

Key Experimental Protocols

For researchers, understanding the methodologies used to generate this data is critical.

1. Clinical DDI Study (Cooperstown 5+1 Cocktail)

- Objective: To evaluate the effect of this compound on the activity of major CYP450 enzymes [8].

- Probe Substrates: Midazolam (CYP3A4), warfarin (CYP2C9), omeprazole (CYP2C19), caffeine (CYP1A2), and dextromethorphan (CYP2D6) [8].

- Methodology: A modified Cooperstown 5+1 cocktail was administered to patients with advanced solid tumors. The pharmacokinetics (AUC) of these probe drugs were compared in the presence and absence of steady-state this compound dosing [8].

- Key Finding: this compound was identified as a weak inhibitor of CYP3A4 and CYP2D6, with no significant effect on CYP1A2, CYP2C9, or CYP2C19 [8].

2. Population Pharmacokinetic (PopPK) Modeling

- Objective: To characterize this compound's PK profile and estimate individual clearance (CL/F) from sparse blood samples [1].

- Methodology: A popPK model was developed using data from therapeutic drug monitoring (TDM) and a clinical trial. The model was built using nonlinear mixed-effects modeling (e.g., in NONMEM). Covariates like aspartate aminotransferase (ASAT) were tested for their influence on PK parameters [1].

- Model Validation: The final one-compartment model was validated using a visual predictive check (VPC) and analysis of residuals [1].

- Application: The model allows estimation of an individual's this compound AUC from a single plasma concentration, facilitating TDM without requiring a strict trough sample [1].

3. Physiologically Based Pharmacokinetic (PBPK) Modeling

- Objective: To predict optimal dosing regimens of this compound under various clinical conditions (DDIs, hepatic impairment, food effects) [2].

- Methodology: A PBPK model was developed and verified using clinical PK data. The model incorporated this compound's properties (e.g., solubility, permeability, metabolism, transporter interactions) to simulate its absorption, distribution, metabolism, and excretion [2].

- Simulation Scenarios: The verified model was used to simulate PK exposures when this compound is co-administered with CYP3A4 inhibitors, acid-reducing agents, food, and in patients with hepatic impairment [2].

Clinical and Research Implications

- Therapeutic Drug Monitoring (TDM): Due to high PK variability and a defined exposure-response relationship, TDM is recommended to optimize efficacy and safety. The target trough concentration is ≥20.5 mg/L, corresponding to a target AUC of ~750 mg·h·L⁻¹ [7] [1].

- Managing Intra-Patient Variability (IPV): High IPV in this compound levels is associated with worse overall survival in renal cell carcinoma. Clinicians should address potential causes of high IPV, such as medication adherence, food interactions, and concomitant drugs [7].

- CYP3A4*22 Pharmacogenetics: The CYP3A4*22 polymorphism is associated with reduced enzyme activity and significantly higher this compound exposure. However, a prospective study showed that an upfront genotype-guided dose reduction for all CYP3A4-metabolized kinase inhibitors did not conclusively demonstrate non-inferior exposure, suggesting this may not be a universal strategy [9].

References

- 1. Population Pharmacokinetic Analysis of this compound in ... [mdpi.com]

- 2. Prediction for optimal dosage of this compound under various ... [frontiersin.org]

- 3. PharmGKB summary: this compound pathway, pharmacokinetics [pmc.ncbi.nlm.nih.gov]

- 4. Votrient (this compound) dosing, indications, interactions, ... [reference.medscape.com]

- 5. Patient Education Needs With this compound Therapy for Soft ... [onf.ons.org]

- 6. Votrient [pdr.net]

- 7. Exploring the Association Between Intra‐Patient Variability ... [pmc.ncbi.nlm.nih.gov]

- 8. An evaluation of the drug interaction potential of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 9. CYP3A4*22 Genotype-Guided Dosing of Kinase Inhibitors ... [link.springer.com]

pazopanib preclinical studies tumor xenograft models

Pazopanib's Mechanism of Action

This compound is a multi-targeted tyrosine kinase inhibitor. The diagram below illustrates its primary targets and the subsequent signaling pathways it affects, which explain both its antiangiogenic and direct antitumor activities.

This compound inhibits angiogenic receptors (VEGFR, PDGFR) and direct tumor targets (B-Raf, HER2), affecting tumor vasculature and cancer cell growth. [1] [2] [3]

Efficacy in Xenograft Models of Different Sarcoma Subtypes

The antitumor activity of this compound is highly context-dependent. The table below summarizes its efficacy across various soft tissue sarcoma xenograft models.

| Tumor Type | Model System | Reported Efficacy (Tumor Volume Inhibition) | Proposed Primary Mechanism | Key Findings |

|---|---|---|---|---|

| Dedifferentiated Liposarcoma (DDLPS) | Patient-derived xenografts (UZLX-STS3, UZLX-STS5) & SW872 cell line [4] [5] | Significant delay in tumor growth | Antiangiogenic | Reduced proliferation (Ki67) and vessel density (CD34); no superior efficacy when combined with doxorubicin. |

| Solitary Fibrous Tumour (SFT) - Dedifferentiated | Patient-derived xenograft (SFT) [6] [7] | 21% TVI (lowest among tested antiangiogenics) | Not specified | Marginal activity; regorafenib, sorafenib, and sunitinib were markedly more active (65%-95% TVI). |

| Renal Cell Carcinoma (RCC) | CAKI-2 cell line xenograft [8] | Dose-dependent inhibition of tumor growth | Antiangiogenic (Dual Mechanism) | A semimechanistic model quantified effects on tumor volume and its vasculature, linking preclinical and clinical data. |

Determinants of this compound Sensitivity

Research indicates that the genetic makeup of the tumor cells can be a major determinant of this compound's efficacy.

- B-Raf Mutational Status: A study using breast cancer and melanoma xenografts demonstrated that this compound's efficacy is linked to the tumor's B-Raf status [2].

- Sensitive Profiles: Xenografts with HER2-overexpression activating wild-type B-Raf or tumors with B-Raf exon 11 mutations were significantly inhibited by this compound.

- Resistant Profile: A xenograft expressing the common B-Raf V600E mutation was not significantly inhibited.

- Correlated Mechanisms: The anti-tumor effect in sensitive models was accompanied by reduced pMEK staining, confirming B-Raf targeting. Interestingly, the antiangiogenic effect (reduced vessel density) was also more pronounced in models with this compound-sensitive B-Raf status [2].

Experimental Protocols for Xenograft Studies

For researchers looking to design similar experiments, here is a summary of the common methodologies used in the cited studies.

1. Xenograft Model Establishment

2. Treatment and Dosing

- This compound Formulation: The drug is typically dissolved in a vehicle of 0.5% hydroxypropyl methylcellulose with 0.1% Tween 80, adjusted to a pH of 1.3-1.5 [4].

- Dosing Regimen: A common and well-tolerated dose used in these models is 40 mg/kg, administered orally (by gavage), twice per day [4] [2].

- Treatment Duration: Studies typically run for 2 to 4 weeks, with treatment starting when the average tumor volume reaches a predefined size (e.g., 80-300 mm³) [6] [4].

3. Endpoint Analysis

- Tumor Monitoring: Tumor volume is measured regularly with calipers and calculated using the formula:

(Length × Width²)/2[8]. - Efficacy Assessment: Primary efficacy is measured as Tumor Volume Inhibition (TVI%) compared to a control group [6].

- Pharmacodynamic (PD) Analysis: Tumors are harvested for analysis to confirm the drug's mechanism of action:

- Proliferation: Staining for Ki67 or phospho-Histone H3 (pHH3) [4].

- Apoptosis: Staining for Cleaved Caspase-3 (CC3) [4].

- Angiogenesis: Staining for endothelial markers like CD34 to assess vessel density [4].

- Target Modulation: Western blotting or IHC for phosphorylated proteins in targeted pathways (e.g., pVEGFR2, pERK, pMEK) [4] [2].

- Tumor Monitoring: Tumor volume is measured regularly with calipers and calculated using the formula:

Key Takeaways for Researchers

- Model Selection is Critical: The choice of xenograft model profoundly influences the outcome. Patient-derived xenografts that retain the original tumor's histology and genetics may offer greater predictive value [9] [4].

- Dual Mechanisms at Play: this compound's activity is not solely antiangiogenic. In some cancers, direct inhibition of oncogenic pathways like MAPK through B-Raf is a key component of its efficacy [1] [2].

- Consider Genetic Context: The B-Raf mutational status of tumor cells is a significant determinant of this compound's antitumor and antiangiogenic effects, which could inform patient selection strategies [2].

References

- 1. This compound in advanced soft tissue sarcomas [nature.com]

- 2. The B-Raf Status of Tumor Cells May Be a Significant... | PLOS One [journals.plos.org]

- 3. Schematic of this compound signaling pathways. [plos.figshare.com]

- 4. This compound, a Receptor Tyrosine Kinase Inhibitor, Suppresses ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a Receptor Tyrosine Kinase Inhibitor ... [pubmed.ncbi.nlm.nih.gov]

- 6. and clinical evidence of activity of Preclinical in solitary... This compound [pubmed.ncbi.nlm.nih.gov]

- 7. Preclinical and clinical evidence of activity of this compound in ... [sciencedirect.com]

- 8. Preclinical Modeling of Tumor Growth and Angiogenesis ... [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical models of soft tissue sarcomas [sciencedirect.com]

pazopanib pharmacology and molecular targets

Molecular Targets & Mechanism of Action

Pazopanib is a small molecule that inhibits receptor tyrosine kinases by competing with ATP for binding to the intracellular domain of these receptors [1]. The table below details its primary molecular targets and their roles in cancer.

| Target | Reported IC50 (nM) | Primary Role in Cancer Pathogenesis |

|---|---|---|

| VEGFR-1 | 10 [2] | Angiogenesis [1] [2] |

| VEGFR-2 | 30 [2] | Major pathway for angiogenesis initiation and promotion [1] |

| VEGFR-3 | 47 [2] | Lymphangiogenesis [1] |

| PDGFR-β | 84 [2] | Pericyte recruitment in tumor vessels [2] |

| c-Kit | 74 [2] | Cell survival, self-renewal; mutated in some malignancies [1] |

| FGFR-1 | 140 [2] | Angiogenesis, cell survival, and proliferation [2] [3] |

| c-fms (CSF1R) | 146 [2] | Mediates macrophage colony-stimulating factor signaling [1] |

Preclinical studies suggest that beyond its anti-angiogenic effects, this compound may also exert direct antitumor effects. These include inhibition of the Raf-MEK-ERK pathway (MAPK signaling) and induction of cell cycle arrest, as demonstrated in various human cancer cell lines [1] [3].

Pharmacokinetic and Pharmacodynamic Profile

The following table summarizes the key pharmacokinetic parameters of this compound, which are critical for dosing and managing drug interactions [1].

| Parameter | Description/Value |

|---|---|

| Recommended Dose | 800 mg orally, once daily [1] [4] |

| Administration | On an empty stomach (at least 1 hour before or 2 hours after a meal) [1] [4] |

| Time to Max Concentration (Tmax) | ~3.5 hours [1] |

| Elimination Half-life | ~31.1 hours [1] |

| Protein Binding | >99% [1] |

| Metabolism | Primarily by cytochrome P-450 (CYP)3A4; also by CYP1A2 and CYP2C8 to a lesser degree [1] |

| Excretion | Primarily feces; renal elimination accounts for <4% of the dose [1] |

| Key Drug-Drug Interactions | Strong CYP3A4 inhibitors/inducers; grapefruit products; gastric acid-reducing agents (e.g., PPIs, H2 blockers) [4] |

A phase I trial established that a once-daily dose of 800 mg achieves steady-state exposure, with higher doses not significantly increasing drug exposure [1] [3]. Food can double the mean maximum plasma concentration (Cmax) and area under the curve (AUC), and crushing the tablet also significantly alters its pharmacokinetics, hence the recommendation to swallow the tablet whole on an empty stomach [1].

Key Experimental Methodologies

The foundational data on this compound's pharmacology were derived from several standard preclinical and clinical experimental protocols.

- In Vitro Kinase Assays: These direct enzymatic assays were used to determine the half-maximal inhibitory concentration (IC50) of this compound against purified tyrosine kinase receptors, establishing its potency and selectivity profile [1] [3].

- Cellular Assays in HUVECs: Inhibition of VEGF-induced VEGFR-2 phosphorylation and proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) were key pharmacodynamic measures. These assays confirmed the drug's anti-angiogenic activity at the cellular level [1] [2] [3].

- In Vivo Xenograft Models: Immunocompromised mice implanted with human tumor cell lines (e.g., from colon, lung, renal, breast, and prostate cancers) were used to demonstrate this compound's dose-dependent inhibition of tumor growth. These studies helped correlate antitumor effect with the inhibition of VEGFR2 phosphorylation [1] [2] [3].

- Phase I Clinical Trial (PK/PD): A pivotal trial in 63 patients with refractory solid tumors established the safety, tolerability, and pharmacokinetic profile of this compound in humans. Pharmacodynamic assessments included measuring changes in plasma levels of cytokines and angiogenic factors (e.g., VEGF, IL-6, HGF) and using dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) to observe reductions in tumor blood flow [1] [2] [3].

Primary Anti-Angiogenic Signaling Pathway

The following diagram, generated with Graphviz, illustrates this compound's core mechanism of action in inhibiting the VEGF-driven angiogenic signaling pathway in endothelial cells.

This compound inhibits VEGFR2 to block downstream signaling.

Direct Cellular Effect via MAPK Pathway

Emerging evidence indicates this compound can also directly target cancer cells, particularly those with specific mutations, as shown in the workflow below.

This compound directly inhibits the MAPK pathway in some cancer cells.

References

pazopanib drug interactions UGT1A1 OATP1B1

Pazopanib's Interaction with UGT1A1

This compound inhibits the UGT1A1 enzyme, which can lead to two primary clinical consequences: altered drug exposure and hyperbilirubinemia.

Mechanism and Quantitative Assessment this compound non-competitively inhibits UGT1A1-mediated glucuronidation. This mechanism is significant in the metabolism of drugs like irinotecan. The active metabolite of irinotecan, SN-38, is detoxified via glucuronidation by UGT1A1. Inhibition of this pathway by this compound increases systemic exposure to SN-38, explaining the observed drug-drug interaction (DDI) in clinical studies [1].

The table below summarizes key quantitative findings from in vitro studies:

| Parameter | Value in Human Liver Microsomes (HLMs) | Value in Recombinant Human UGT1A1 | Clinical/Experimental Relevance |

|---|---|---|---|

| Inhibition Constant (Kᵢ,ᵤ) | 1.6 ± 0.05 µM [1] | 0.69 ± 0.02 µM [1] | Predicts the magnitude of DDI; values are within clinically achievable plasma concentrations. |

| Inhibition Type | Non-competitive [1] | Non-competitive [1] | Suggests this compound binds to a site other than the active site of UGT1A1. |

| IC₅₀ (for UGT1A1) | N/A | ~17.8 µM (calculated from [2]) | Half-maximal inhibitory concentration observed in vitro. |

Clinical and Pharmacogenetic Impact The inhibition of UGT1A1 also underlies this compound's association with hyperbilirubinemia, particularly in patients with Gilbert's Syndrome (UGT1A1*28 polymorphism) [2] [3]. These individuals already have reduced UGT1A1 activity, and this compound exacerbates this, leading to elevated bilirubin levels [4] [2] [3].

This hyperbilirubinemia is often an isolated finding and may be a benign, predictable effect rather than indicative of significant liver injury. Evidence suggests that with appropriate monitoring and dose modification, patients with UGT1A1 polymorphisms can safely continue this compound and achieve positive clinical outcomes [4].

This compound's Interaction with OATP1B1

This compound's relationship with OATP1B1 is dual in nature: it is a substrate for hepatic uptake and also an inhibitor of the transporter.

This compound as an OATP1B1 Inhibitor In vitro data confirms this compound inhibits OATP1B1, but its inhibitory potential is considered low and short-lasting [5]. The clinical risk for OATP1B1-mediated DDIs is predicted to be low based on the calculated R value of 1.09 [5]. The following diagram illustrates the experimental workflow for characterizing this transient inhibition:

This compound as an OATP1B1 Substrate Recent systematic screening using a competitive counterflow (CCF) assay identified this compound as a putative substrate of OATP1B1 [6]. This hepatic uptake is toxicologically relevant, as evidenced by reduced liver-to-plasma ratios and diminished hepatotoxicity in mice deficient in the orthologous OATP transporters [6].

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the core methodologies from key studies.

1. Protocol for UGT1A1 Inhibition Assay [1]

- System Used: Human liver microsomes (HLMs) and recombinant human UGT1A1.

- Key Steps:

- Pre-incubation: Enzyme source is pre-incubated with alamethicin (a pore-forming agent) and the probe substrate (e.g., 7-hydroxy-4-trifluoromethylcoumarin, HFC) alongside a range of this compound concentrations (e.g., 0-250 µM) for 5 minutes at 37°C [2].

- Reaction Initiation: The cofactor UDPGA is added to start the glucuronidation reaction.

- Reaction Termination: The reaction is stopped after a set time (e.g., 10 minutes) with acetonitrile/acetic acid.

- Analysis: Metabolite formation is quantified using HPLC-UV, and IC₅₀/Kᵢ values are determined.

2. Protocol for OATP1B1 Substrate Identification (Competitive Counterflow) [6]

- System Used: HEK293 cells stably overexpressing OATP1B1.

- Key Steps:

- Loading: Cells are loaded with a high concentration of unlabeled substrate to "fill" the transporter.

- Counterflow Initiation: The medium is replaced with a solution containing a radiolabeled probe substrate (³H-estradiol-17β-glucuronide) and the TKI of interest (e.g., this compound).

- Efflux Measurement: The intracellular accumulation of the radiolabeled probe is measured. A putative substrate (like this compound) will compete from the outside, stimulating the efflux of the preloaded compound and resulting in lower intracellular radioactivity.

- Validation: Hits are validated using orthogonal methods, such as assessing the activity of a this compound target (VEGFR2) in OATP1B1-overexpressing cells.

3. Protocol for OATP1B1 Inhibition & Preincubation Dependence [5]

- System Used: HEK293/OATP1B1 cells.

- Key Steps:

- Preincubation Arm: Cells are preincubated with this compound or control inhibitor (e.g., cyclosporine A) before adding the probe substrate (³H-estrone-3-sulfate or ³H-estradiol-17β-glucuronide).

- No-Preincubation Arm: this compound and probe substrate are co-incubated without a preincubation step.

- Uptake Measurement: Initial uptake rates of the probe substrate are measured in both arms.

- Recovery Assay: After preincubation with the inhibitor, cells are washed, and OATP1B1 activity is measured at various time points to assess the recovery kinetics of transport function.

Clinical and Regulatory Implications

The interactions of this compound with UGT1A1 and OATP1B1 have direct implications for patient management and drug development.

- UGT1A1 and Hyperbilirubinemia Management: Isolated hyperbilirubinemia may not always require discontinuation. Consider UGT1A1 genotyping to determine if the finding is a benign manifestation of Gilbert's Syndrome [4] [2] [3]. Clinical guidelines suggest that for patients with only elevated ALT, therapy can continue with weekly monitoring. However, for concurrent ALT >3x ULN and bilirubin >2x ULN, this compound should be permanently discontinued, unless Gilbert's Syndrome is confirmed [7].

- UGT1A1 and Drug-Drug Interactions: Concomitant use of this compound with irinotecan is expected to increase exposure to the active metabolite SN-38, necessitating caution [1].

- OATP1B1 and DDI Risk Assessment: Although this compound inhibits OATP1B1 in vitro, its transient nature and low R-value suggest a low risk for clinically significant OATP1B1-mediated DDIs [5]. However, its role as a substrate indicates hepatic OATP1B1 function may influence its own pharmacokinetics and hepatotoxicity profile [6].

- Regulatory Considerations: Regulatory agencies (FDA, EMA) recommend in vitro testing of new drug entities for OATP1B1/1B3 inhibition. The experimental approaches detailed here, including the use of transfected cell systems and preincubation designs, align with these guidances [8] [5].

Conclusion

References

- 1. This compound interacts with irinotecan by inhibiting UGT1A1- ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-induced hyperbilirubinemia is associated with ... [nature.com]

- 3. UGT1A1 Guided Cancer Therapy: Review of the Evidence ... [pmc.ncbi.nlm.nih.gov]

- 4. Effect of UGT1A1 Polymorphism on this compound Dose ... [pubmed.ncbi.nlm.nih.gov]

- 5. Short-lasting inhibition of hepatic uptake transporter ... [pubmed.ncbi.nlm.nih.gov]

- 6. Systematic Evaluation of Tyrosine Kinase Inhibitors as ... [pubmed.ncbi.nlm.nih.gov]

- 7. Votrient (this compound) dosing, indications, interactions, ... [reference.medscape.com]

- 8. Role of OATP1B1 and OATP1B3 in Drug-Drug Interactions ... [pmc.ncbi.nlm.nih.gov]

pazopanib structure-activity relationship

Chemistry and Mechanism of Action

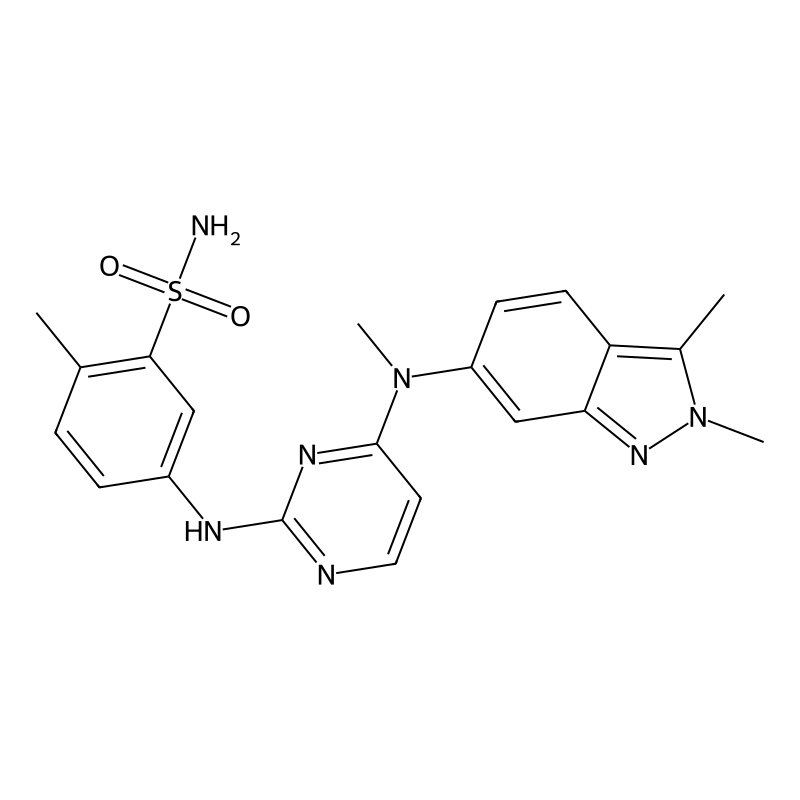

Pazopanib is a synthetic indazolyl pyrimidine with the chemical name 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide monohydrochloride [1] [2].

Its mechanism of action is characterized by:

- ATP-Competitive Inhibition: An adenosine triphosphate (ATP)-like component of its structure forms hydrogen bonds with the intracellular domain of tyrosine kinase receptors, competing with ATP and inhibiting receptor activation [1].

- Multi-Targeted Inhibition: It is a potent, selective pan-inhibitor of:

The table below summarizes its half-maximal inhibitory concentration (IC₅₀) against its primary targets, demonstrating potent activity against VEGFRs [3] [1].

| Target | Reported IC₅₀ (nM) |

|---|---|

| VEGFR-1 | 10 |

| VEGFR-2 | 30 (7-21 in cell-based assays) |

| VEGFR-3 | 47 |

| PDGFR-β | 84 |

| c-Kit | 74 |

| FGFR-1 | 140 |

| c-fms | 146 |

Table: In vitro potency of this compound against its primary kinase targets. Lower IC₅₀ indicates greater potency.

Primary Signaling Pathways and Experimental Evidence

This compound exerts its anti-tumor effects primarily by inhibiting angiogenic signaling and also has direct anti-proliferative effects on certain tumor cells.

Diagram: this compound inhibits key receptor tyrosine kinases, blocking the downstream Raf-MEK-ERK pathway and processes like proliferation and angiogenesis.

Key Experimental Findings

- In Vitro Cell Proliferation: this compound selectively inhibited VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC₅₀ of 21 nM [3] [1].

- In Vivo Anti-Tumor Activity: In mouse xenograft models, this compound showed dose-dependent tumor growth inhibition across various cancer types (colon, melanoma, prostate, renal, breast, lung). Notably, it achieved 77% growth inhibition in renal cell carcinoma (RCC) xenografts at 10 mg/kg/day and complete cytostasis at 100 mg/kg/day [3].

- Direct Anti-Proliferative Action: Beyond anti-angiogenesis, this compound directly targets and inhibits v-raf murine sarcoma viral oncogene homolog B (B-Raf), a key component of the Raf-MEK-ERK pathway. This mechanism contributed to inhibiting brain metastasis growth in a human breast cancer cell line (231-BR-HER2) harboring B-Raf mutations [1].

Key Experimental Protocols for Profiling

The activity profile of this compound was established using standard biochemical and cellular techniques.

| Assay Type | Description | Key Outcome for this compound |

|---|---|---|

| Kinase Assay (Biochemical) | Measures direct inhibition of purified kinase protein enzymatic activity. | Determination of IC₅₀ values against VEGFR-1/-2/-3, PDGFR, c-Kit, etc. [1]. |

| Cell-Based Phosphorylation Assay (e.g., HUVEC) | Inhibits ligand-induced autophosphorylation of VEGFR-2 in human umbilical vein endothelial cells. | Confirmed potent cellular activity (IC₅₀ ~7 nM for VEGFR-2 phosphorylation) [3] [1]. |

| Cell Proliferation Assay (e.g., HUVEC) | Inhibits VEGF-induced proliferation of endothelial cells. | IC₅₀ of 21 nM, demonstrating functional anti-angiogenic effect [3]. |

| In Vivo Xenograft Studies | Oral administration to immunocompromised mice implanted with human tumor cells. | Evaluated dose-dependent tumor growth inhibition and established efficacious plasma concentrations [3] [1]. |

Table: Core experimental methodologies used to characterize this compound's structure-activity relationship.

Conclusion and Research Context

The structure-activity relationship of this compound demonstrates how a rationally designed, ATP-competitive small molecule targeting a specific spectrum of kinases (primarily VEGFRs) can yield potent anti-angiogenic and direct anti-tumor efficacy [3] [1]. This profile has established its clinical utility in advanced renal cell carcinoma and soft tissue sarcoma [2].

References

pazopanib preclinical efficacy renal cell carcinoma models

Established Preclinical RCC Models for Pazopanib Testing

The table below summarizes the commonly used RCC cell lines and model types in preclinical research, particularly for investigating this compound efficacy and resistance mechanisms.

| Model Type | Specific Cell Lines / Models | Key Applications in this compound Research |

|---|---|---|

| In Vitro Models | 786-O, A498, ACHN, CAKI-1 [1] | Generating drug-resistant sublines; mechanism studies (proliferation, apoptosis) [1]. |

| In Vivo Models (Mouse) | Cell-derived xenografts (CDX) from 786-O and ACHN cell lines [1] | Validating efficacy and resistance mechanisms in vivo; tumor growth dynamics [1]. |

Key this compound Resistance Mechanisms Identified via Preclinical Models

Preclinical models are crucial for uncovering the molecular drivers of resistance. The following mechanisms have been identified:

- Activation of Bypass Pathways: Prolonged this compound pressure can select for clones that activate alternative survival signals. One study identified an autocrine loop involving Gankyrin/STAT3/CCL24/CCR3 that drives this compound resistance in 786-O cell-derived models [1].

- Epithelial-to-Mesenchymal Transition (EMT): Resistance to TKIs like this compound is often associated with EMT, a process where cells lose adhesion and gain invasive properties. Proteomic analyses comparing TKI responders and non-responders have confirmed EMT as a prominent pathway in resistant tumors [2].

- Non-Coding RNA Dysregulation: Dysregulation of long non-coding RNAs (lncRNAs) is an emerging resistance mechanism. While not yet specifically reported for this compound, the lncRNA DRAIC has been shown to facilitate RCC progression by modulating the microRNA-145-3p/ABRACL pathway, suggesting a potential role in drug resistance [3].

Experimental Protocols from Key Studies

Here is a detailed methodology for establishing a this compound-resistant RCC model and validating the findings, based on published research [1].

Experimental workflow for establishing and validating a this compound-resistant RCC model, covering in vitro induction, phenotype checks, and in vivo confirmation [1].

Research Gaps and Future Directions

Current literature reveals specific areas where preclinical data on this compound is lacking:

- There is a notable gap in the establishment of This compound-specific resistant cell lines compared to other TKIs like sunitinib and sorafenib. Most detailed protocols are for these other agents [1].

- The role of non-coding RNAs (like lncRNA DRAIC) in this compound resistance is a promising but not yet fully explored area [3].

- Recent clinical evidence suggests that therapeutic drug monitoring (TDM) and model-informed precision dosing (MIPD) could optimize this compound's efficacy-toxicity balance [4] [5]. This clinical insight provides a strong rationale for new preclinical studies to define the molecular underpinnings of this exposure-response relationship.

References

- 1. Frontiers | Advances in Renal Drug Resistance Cell Carcinoma Models [frontiersin.org]

- 2. Recent progress on tyrosine kinase inhibitors resistance in ... [oaepublish.com]

- 3. LncRNA DRAIC facilitates the progression of renal cell ... [nature.com]

- 4. Model-Informed Dose Optimization of this compound in Real- ... [pubmed.ncbi.nlm.nih.gov]

- 5. -Informed Dose Optimization of Model in Real-World... This compound [link.springer.com]

Comprehensive Application Notes and Clinical Protocols for First-Line Pazopanib in Metastatic Renal Cell Carcinoma (mRCC)

Introduction and Mechanism of Action

Pazopanib is an oral multi-targeted tyrosine kinase inhibitor (TKI) that exerts both anti-angiogenic and anti-tumor activity through potent inhibition of vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and c-Kit. [1] [2] This mechanism directly targets the molecular pathogenesis of RCC, which is characterized by inactivation of the VHL gene leading to overexpression of pro-angiogenic factors like VEGF. [3] The anti-angiogenic properties of this compound inhibit both tumor cell proliferation and metastasis, forming the rational basis for its application in mRCC. [1]

While immune checkpoint inhibitor-based combinations have become standard in treatment-naive mRCC, TKI monotherapy with this compound remains an important option, particularly for patients with favorable International Metastatic Renal Cell Carcinoma Database Consortium (IMDC) risk scores, those unsuited for immunotherapy combinations, and specific populations such as older or frailer patients. [4] Furthermore, for the approximately 30% of mRCC cases with non-clear cell (ncc) histology—who are often excluded from pivotal clinical trials—this compound represents a particularly valuable first-line option with demonstrated efficacy in real-world settings. [5]

Clinical Efficacy Data Summary

Evidence for this compound's efficacy in first-line mRCC stems from both clinical trials and real-world studies across diverse populations. The data presented in the table below summarizes key efficacy endpoints from multiple studies.

Table 1: Summary of this compound Efficacy Outcomes in First-Line mRCC Treatment

| Study & Population | Sample Size | Median PFS (Months) | Median OS (Months) | ORR (%) | DCR (%) |

|---|---|---|---|---|---|

| APOLON (Real-World, Mixed Histologies) [4] | 217 | 10.6 | 29.1 | 48.3 | - |

| Non-Clear Cell RCC (Italian Multicenter) [5] | 48 | 12.3 | 27.7 | 27.1 | 83.3 |

| Chinese Single-Center Study [3] | 29 | 10.1 | Not Reached | 34.5 | 75.9 |

| Chinese Real-World Study [1] | 32 | 18.3 | Not Reached (3-yr OS: 65.6%) | 37.5 | - |

Efficacy in Specific Subgroups and Risk Factors

Efficacy outcomes vary meaningfully based on patient risk profiles and metastatic patterns:

- IMDC Risk Stratification: The APOLON study demonstrated a clear relationship between IMDC risk groups and outcomes, with median PFS of 17.1 months in favorable-risk, 12.5 months in intermediate-risk, and 6.2 months in poor-risk patients. [4] Similarly, the Chinese real-world study reported the best objective response rate (ORR) of 58.3% and median PFS of 22.1 months in the favorable-risk subgroup. [1]

- Metastatic Patterns: Research suggests differential sensitivity of metastatic lesions to this compound. One study observed that remissions occurred in the majority of patients with local recurrence (40%) or pulmonary metastases (60%), while disease progression occurred more frequently in patients with bone (28.6%), liver (28.6%), and brain (42.9%) metastases. [3]

- Non-Clear Cell Histologies: For patients with nccRCC variants (including papillary, chromophobe, Xp11 translocation, and unclassified), this compound demonstrates clinically meaningful activity with disease control rate of 83.3% and median overall survival of 27.7 months. [5]

Pharmacokinetics and Dose Optimization Strategies

The established recommended starting dose for this compound is 800 mg taken orally once daily under fasted conditions. [6] However, recent pharmacokinetic research provides evidence for optimized dosing strategies to balance efficacy and toxicity.

Table 2: this compound Pharmacokinetic and Dosing Parameters

| Parameter | Target/Recommendation | Clinical Significance |

|---|---|---|

| Target Trough Concentration (Cmin,ss) | ≥20.5 mg/L | Associated with improved PFS (19.6 vs. 52.0 weeks, p=0.004) and tumor shrinkage in mRCC [6] |

| Liver Toxicity Threshold (Cmin,ss) | >34 mg/L | 3.35-fold increased risk of CTCAE grade ≥2 liver toxicity (P<0.01) [6] |

| Therapeutic Window | 20-34 mg/L | Recommended target range for model-informed precision dosing [6] |

| Alternative Starting Dose | 600 mg once daily fasted | Significantly reduces liver toxicity risk (P<0.001) while maintaining Cmin,ss ≥20.5 mg/L in 76% of patients [6] |

Dose Modification Guidance

In clinical practice, a significant proportion of patients require dose modifications:

- Approximately 60% of patients require dose reductions due to toxicity, with over 10% experiencing severe liver toxicity requiring treatment interruptions. [6]

- In the Italian nccRCC study, 35.4% of patients began with a reduced dose (400 mg or 600 mg) primarily due to age and/or comorbidities. [5]

- The Chinese real-world study reported that 27.6% of patients required dose reduction or temporary withdrawal, with most adverse events controllable through symptomatic support, dose reduction, or brief drug withdrawal. [3]

Safety and Tolerability Profile

This compound demonstrates a predictable and generally manageable safety profile. The most common adverse events are summarized below.

Table 3: this compound Safety Profile and Adverse Event Management

| Adverse Event | Incidence Range | Grade 3/4 Incidence | Management Strategies |

|---|---|---|---|

| Change in Hair Color | 34.5%-69.0% [3] [1] | Not typically grade 3/4 | Reassurance; typically cosmetic |

| Fatigue | 37.9% [3] | - | Dose modification if severe |

| Diarrhea | Up to 63% [1] | - | Standard antidiarrheals |

| Hypertension | 24.1%-50% [3] [1] | - | Antihypertensive therapy |

| Hand-Foot Syndrome | 34.5% [3] | 6.9% [3] | Topical treatments, dose modification |

| Elevated ALT/AST | 34.5% [3] | - | Regular monitoring, dose interruption for severe elevation |

| Any Grade 3/4 AE | 20%-45.8% [5] [4] | Varies by study | Dose modification, treatment interruption |

Grade 3 adverse events occurred in approximately 20% of patients in the nccRCC study, with no grade 4 or 5 toxicities reported. [5] The APOLON study reported grade 3/4 adverse events in 45.8% of patients. [4] Liver toxicity represents the most significant safety concern, with a black box warning in the prescribing information due to approximately 60% of patients developing liver toxicity and 12% experiencing severe liver enzyme elevations in the registration study. [6]

Experimental Protocols and Assessment Methodologies

Patient Eligibility Criteria

Inclusion Criteria:

- Histologically confirmed advanced or metastatic RCC (clear cell or non-clear cell variants)

- No prior systemic therapy for advanced disease

- Measurable disease per RECIST 1.1 criteria

- Age ≥18 years

- ECOG performance status 0-2

- Adequate organ function

Exclusion Criteria:

- Significant cardiovascular disease

- Uncontrolled hypertension

- Total gastrectomy or other conditions affecting drug absorption

- Concurrent use of strong CYP3A4 inhibitors or inducers

Efficacy Assessment Protocol

Imaging Schedule:

- Perform baseline computed tomography (CT) scans of chest, abdomen, and pelvis within 28 days of treatment initiation

- Repeat imaging assessments every 8-12 weeks throughout treatment

- Use consistent imaging techniques and contrast administration for sequential comparisons

Response Evaluation:

- Assess tumor response according to RECIST 1.1 criteria [5] [1]

- Categorize responses as complete response (CR), partial response (PR), stable disease (SD), or progressive disease (PD)

- Require confirmation of sustained response for at least 4 weeks

- Calculate Objective Response Rate (ORR) as CR + PR

- Calculate Disease Control Rate (DCR) as CR + PR + SD

Survival Endpoints:

- Progression-Free Survival (PFS): Time from this compound initiation to radiologic progression or death from any cause [5] [1]

- Overall Survival (OS): Time from this compound initiation to death from any cause [5] [1]

Safety Assessment Protocol

Monitoring Schedule:

- Perform physical examination, vital signs (including blood pressure), and symptom assessment at baseline and every 4 weeks

- Conduct complete blood count and serum chemistry (including liver function tests) at baseline, weekly for the first 8 weeks, then every 4 weeks

- Monitor thyroid function every 4 weeks during treatment [3]

Toxicity Grading and Management:

- Grade adverse events according to CTCAE criteria (current version) [5] [3]

- For Grade 2 toxicities: Consider temporary interruption until resolution to Grade ≤1, then resume at same dose

- For Grade 3 toxicities: Interrupt treatment until resolution to Grade ≤1, then resume at reduced dose (400-600 mg daily)

- For Grade 4 toxicities: Permanent discontinuation should be considered

- Specifically for liver enzyme elevations: More frequent monitoring and dose modification per established guidelines

Pharmacokinetic Monitoring Protocol

Sample Collection:

- Collect trough blood samples (20-28 hours after last dose) at steady state (after 2-4 weeks of treatment)

- Use validated LC-MS/MS methods for this compound concentration determination [6]

Therapeutic Drug Monitoring:

- Target steady-state trough concentration (Cmin,ss) ≥20.5 mg/L for efficacy [6]

- Consider dose reduction if Cmin,ss >34 mg/L to mitigate liver toxicity risk [6]

- Apply model-informed precision dosing when available to maintain Cmin,ss between 20-34 mg/L [6]

Signaling Pathways and Mechanism of Action

The following diagram illustrates the molecular mechanism of action of this compound in renal cell carcinoma:

Clinical Development Workflow

The following diagram outlines the recommended clinical development pathway for this compound in mRCC:

Conclusion

This compound represents an effective first-line treatment option for patients with mRCC, including those with non-clear cell histologies who are often excluded from clinical trials. The optimized dosing strategy—potentially initiating treatment at 600 mg with therapeutic drug monitoring to maintain trough concentrations between 20-34 mg/L—may improve the efficacy-toxicity balance and minimize treatment interruptions. These application notes provide researchers with comprehensive protocols for implementing this compound treatment in clinical trials and practice, with particular emphasis on patient stratification, response assessment, and personalized dose optimization.

References

- 1. This compound in patients with metastatic renal cell carcinoma [tau.amegroups.org]

- 2. This compound for the Treatment of Metastatic Renal Cell ... [sciencedirect.com]

- 3. First-Line this compound Treatment in Metastatic Renal Cell ... [frontiersin.org]

- 4. Real-word evidence in anti-VEGF naive patients treated ... [sciencedirect.com]

- 5. First-line this compound in patients with advanced non-clear cell ... [pmc.ncbi.nlm.nih.gov]

- 6. Model-Informed Dose Optimization of this compound in Real ... [pmc.ncbi.nlm.nih.gov]

Clinical Dosing Protocol and Toxicity Management

The following table outlines the core clinical dosing strategy and management for hepatic toxicity, a key concern with pazopanib.

| Aspect | Protocol Details |

|---|---|

| Standard Starting Dose | 800 mg orally, once daily until disease progression or unacceptable toxicity [1] |

| Optimized Starting Dose | 600 mg once daily (supported by recent model-informed research to reduce liver toxicity risk) [2] |

| Administration | On an empty stomach (at least 1 hour before or 2 hours after a meal). Tablets should be swallowed whole [1] |

| Dose Reduction Schedule | First reduction: 400 mg daily (for RCC) or 600 mg daily (for STS) Second reduction: 200 mg daily (for RCC) or 400 mg daily (for STS) [1] | | Hepatic Toxicity Management (ALT Elevations) | ALT 3-8 x ULN: Continue therapy, monitor weekly until resolution to Grade 1. ALT >8 x ULN: Withhold until Grade 1, then resume at a reduced dose (max 400 mg/day). ALT >3 x ULN with bilirubin >2 x ULN: Permanently discontinue [1] |

Other critical dose adjustments include:

- Hypertension: Manage with antihypertensives; for Grade 2 or 3 hypertension, reduce this compound dose. Permanently discontinue if hypertension remains Grade 3 despite these measures [1].

- Other Adverse Reactions: Permanently discontinue for confirmed nephrotic syndrome, arterial thrombotic events, or visual impairment suggestive of RPE detachment [1].

Model-Informed Precision Dosing (MIPD) Protocol

A 2025 population pharmacokinetic and toxicity modeling study proposes a more refined, data-driven dosing strategy to balance efficacy and safety [2]. The goal is to maintain a steady-state trough concentration within a target range.

Therapeutic Drug Monitoring Targets

- Efficacy Target (Cmin,ss): ≥ 20.5 mg/L is associated with improved progression-free survival [2].

- Liver Toxicity Threshold (Cmin,ss): > 34 mg/L is associated with a significantly increased risk of Grade ≥2 liver toxicity [2].

- Recommended Therapeutic Range: 20–34 mg/L [2].

The workflow for implementing this protocol is as follows:

Experimental Protocol for Formulation Development

This compound's poor aqueous solubility limits its absorption. The following table summarizes a Quality-by-Design (QbD) protocol for developing hot-melt extrudates to enhance solubility and bioavailability [3].

| Protocol Step | Description |

|---|---|

| Objective | Develop solid dispersion of this compound HCl via Hot-Melt Extrusion (HME) to improve solubility and oral bioavailability [3]. |

| Formulation | Drug: this compound HCl (31.25% w/w) Polymer: e.g., Affinisol 15LV, Kollidon VA64 (62.5% w/w) Plasticizer: Poloxamer 188 (6.25% w/w of total, or 10% w/w of polymer) [3] | | Critical Process Parameters (HME) | Barrel Temperature: Significant impact on torque, disintegration time, and dissolution. Screw Speed: Found to have an insignificant impact on responses [3]. | | Analytical Method (for quantification) | Technique: RP-HPLC Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm) Mobile Phase: Potassium dihydrogen phosphate (pH 2.9) : Acetonitrile (25:75 v/v) Flow Rate: 1.0 mL/min Detection: 215 nm Retention Time: ~2.8 minutes [4] |

The development process for these advanced formulations can be visualized as a sequential workflow:

Clinical Outcomes by Sarcoma Subtype

This compound's efficacy varies across the diverse histological subtypes of STS. Real-world data provides insights into these differences.

| Histological Subtype | Median PFS (Months) | Disease Control Rate (DCR) | Notes |

|---|---|---|---|

| Overall Cohort | 4.1 [5] - 5.0 [6] | 46.3% [6] - 55.6% [5] | DCR = Complete + Partial Response + Stable Disease |

| Alveolar Soft Part Sarcoma (ASPS) | 15.0 [6] | Favorable response [5] | Recognized as a subtype with better outcomes [5] [6] |

| Hemangioendothelioma | 23.0 [6] | Improved response [6] | Shows significantly longer PFS [6] |

| Synovial Sarcoma | 5.0 [6] | - | - |

| Leiomyosarcoma (LMS) | 4.0 [6] | - | - |

| Pleomorphic Sarcoma | 4.0 [6] | - | - |

| Malignant Peripheral Nerve Sheath Tumor (MPNST) | 1.5 [6] | - | Subtype with poorer response [6] |

A key finding from real-world studies is that This compound-induced hypothyroidism is a significant prognostic factor, associated with a 7-fold higher odds of disease control and longer PFS and overall survival [5].

Key Takeaways for Research and Development

- Shift in Dosing Paradigm: The 600 mg starting dose with MIPD is a robust strategy to mitigate hepatotoxicity. This approach requires integration of clinical pharmacokinetics into practice [2].

- Biomarker Potential: Hypothyroidism may serve as a clinical biomarker for treatment response, meriting further investigation [5].

- Overcoming Solubility Challenges: Advanced formulation techniques like HME are critical for optimizing the drug's physicochemical properties and clinical performance [3].

I hope these detailed application notes and protocols provide a solid foundation for your research and development work. Should you require more in-depth information on any specific section, feel free to ask.

References

- 1. Guide + Max this compound , Adjustments - Drugs.com Dosage Dose [drugs.com]

- 2. Model-Informed Dose Optimization of this compound in Real ... [pmc.ncbi.nlm.nih.gov]

- 3. QbD-Based Development and Evaluation of this compound ... [pmc.ncbi.nlm.nih.gov]

- 4. Analytical Method Development and Validation of RP ... [qtanalytics.in]

- 5. This compound in treating soft tissue sarcomas | CMAR [dovepress.com]

- 6. Response rates of this compound therapy in metastatic soft ... [spandidos-publications.com]

pazopanib therapeutic drug monitoring protocol

Rationale for Therapeutic Drug Monitoring

Pazopanib exhibits complex pharmacokinetics characterized by high inter-individual variability, non-linear absorption, and a narrow therapeutic index [1]. The standard fixed dose of 800 mg once daily results in a variable systemic exposure.

- Suboptimal Efficacy: Approximately 20% of patients receiving the standard dose fail to achieve the (C_{min,ss} \geq 20.5 , \text{mg/L}) threshold, putting them at risk for inferior treatment outcomes [1] [2].

- Dose-Limiting Toxicity: Adverse events, particularly hepatotoxicity, are common. Around 60% of patients require dose reductions, with severe liver toxicity leading to treatment interruptions in over 10% of cases [3]. The relationship between this compound exposure and the incidence of certain adverse events is continuous [2].

TDM provides a data-driven approach to personalize dosing, aiming to maximize the chance of therapeutic success while mitigating the risk of serious toxicity.

Detailed TDM Protocol and Workflow

The following diagram and protocol outline the steps for implementing this compound TDM in clinical practice.

Step 1: Initial Dosing and Timing of First TDM

- Initial Dose: Consider initiating treatment at 600 mg once daily in a fasted state. Model simulations indicate this starting dose significantly reduces the risk of early liver toxicity while still achieving therapeutic concentrations in a majority of patients [3].

- First TDM Sample: Collect the first blood sample for TDM at steady-state, typically after 14 to 28 days of treatment. This allows for drug accumulation and stabilization of levels [4].

Step 2: Blood Sampling and Analytical Method

- Sample Type: Trough concentration ((C_{min,ss})) [5] [3] [4].

- Collection: Draw blood immediately before the next scheduled dose. The time after the last dose should be between 20 and 28 hours [3]. Accurately record the time of the last dose and the time of sampling.

- Analytical Technique: Measure plasma this compound concentrations using a validated method, such as liquid chromatography-mass spectrometry (LC-MS/MS) [3] [4].

Step 3: Clinical Decision and Dose Adjustment

Use the measured (C_{min,ss}) to guide dosing decisions as follows:

- Subtherapeutic ((C_{min,ss} < 20.5 , \text{mg/L})): Increase the dose. If the patient is already on 800 mg QD, a practical intervention is to split the dose to 400 mg twice daily, which can improve total exposure [4].

- Therapeutic ((C_{min,ss} = 20.5 - 34 , \text{mg/L})): Maintain the current dose and continue periodic monitoring.

- Supratherapeutic ((C_{min,ss} > 34 , \text{mg/L})): Reduce the dose to decrease the risk of liver toxicity [3].

After any dose adjustment, a follow-up TDM measurement should be taken after another steady-state interval (e.g., 2-3 weeks) to confirm the new concentration is within the target range.

Evidence Summary for this compound TDM

The following table summarizes key clinical studies that form the evidence base for the proposed TDM protocol.

| Study / Reference | Study Design & Population | Key Findings Relevant to TDM |

|---|---|---|

| Model-Informed Dose Optimization (2025) [3] | PopPK & toxicity modeling in 135 real-world mRCC/STS patients. | Established upper toxicity threshold (Cmin,ss >34 mg/L). Supported 600 mg starting dose to improve safety while maintaining efficacy for most patients. |

| Systematic Review (2024) [5] | Systematic review of 10 studies on this compound TDM. | Concluded sufficient evidence supports TDM in adult patients to improve efficacy and/or safety. |

| Real-World STS Cohort Study (2024) [4] | Comparison of TDM-guided (n=95) vs. non-TDM-guided (n=27) STS patients. | TDM halved the proportion of patients with subtherapeutic exposure (from ~27% to 13%). |

| Exposure-Response Analysis (2014) [2] | Analysis of data from 225 RCC patients in a phase II trial. | Defined the pivotal efficacy threshold of Cmin,ss ≥ 20.5 mg/L, associated with significantly improved PFS and tumor shrinkage. |

Future Perspectives

While the evidence for TDM is strong, its implementation can be advanced through:

- Model-Informed Precision Dosing (MIPD): Using population pharmacokinetic models to predict individual exposure and simulate optimal starting doses and dose adjustments prior to treatment initiation [3].

- Broader Validation: Further prospective studies, particularly in soft tissue sarcoma populations, can help refine the target range and confirm survival benefits [4].

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of ... [pmc.ncbi.nlm.nih.gov]

- 2. Relationships between this compound exposure and clinical ... [pmc.ncbi.nlm.nih.gov]

- 3. Model-Informed Dose Optimization of this compound in Real ... [pmc.ncbi.nlm.nih.gov]

- 4. Evaluating the Clinical Impact and Feasibility of ... [link.springer.com]

- 5. Therapeutic Drug Monitoring of this compound in Renal Cell ... [pubmed.ncbi.nlm.nih.gov]

Pazopanib Therapeutic Targets & Pharmacokinetic Data

For a concise overview, the following table summarizes the key therapeutic targets and pharmacokinetic parameters for pazopanib monitoring, as identified in recent literature.

| Parameter | Target / Typical Value | Clinical Relevance | Source / Context |

|---|---|---|---|

| Efficacy Target (C~min,ss~) | ≥ 20.5 mg/L | Associated with improved progression-free survival and tumor shrinkage in mRCC; often used for STS. [1] [2] | Derived from retrospective clinical analyses. [1] |

| Liver Toxicity Threshold (C~min,ss~) | > 34 mg/L | Predicts increased risk of CTCAE grade ≥ 2 liver toxicity. [1] | Identified via exposure-toxicity modeling in a 2025 real-world study. [1] |

| Therapeutic Window (C~min,ss~) | 20 – 34 mg/L | Proposed target range for model-informed precision dosing to balance efficacy and safety. [1] | Recommended based on the efficacy target and toxicity threshold. [1] |

| Target AUC | 750 mg·h·L⁻¹ | An alternative exposure target for efficacy and minimal side effects. [3] | Determined via population PK analysis to circumvent the practical challenges of trough monitoring. [3] |

| Recommended Initial Dose | 600 mg once daily (fasted) | Model simulations show this dose reduces liver toxicity risk while maintaining C~min,ss~ ≥ 20.5 mg/L in 76% of patients. [1] | Suggestion from the 2025 dose optimization study. [1] |

Protocol 1: Therapeutic Drug Monitoring (TDM) via Trough Concentration

This is the most referenced method in clinical studies for this compound dose individualization. [1] [2]

- 1. Principle: The steady-state trough plasma concentration (C~min,ss~) is monitored and used as a surrogate for total drug exposure, which is correlated with both clinical efficacy and toxicity. [1] [2] [4]

- 2. Sample Collection:

- Timing: Blood samples should be collected at steady-state, just before the next scheduled dose. Steady-state is typically reached after 7-8 days of once-daily dosing. [3]

- Definition: Samples with a time after the last dose between 20 and 28 hours are considered valid trough concentrations. [1] [5]

- Handling: Collect blood in K₂ EDTA tubes. Centrifuge samples (e.g., at 2200× g for 10 minutes) to separate plasma. Plasma should be stored at -20 °C or below until analysis. [6]

- 3. Bioanalytical Method:

- Core Technology: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). [1] [6]

- Validation: The method should be validated according to regulatory guidelines (e.g., EMA). Reported performance includes a precision (CV%) of 2.4% and an accuracy deviation of 11%. [1]

- Procedure: A typical protocol involves using a stable isotope-labeled internal standard (e.g., ¹³C²H₃-pazopanib). After protein precipitation with methanol, the supernatant is injected into the LC-MS/MS system for quantification. [6]

The workflow for this TDM-guided dosing is outlined below.

Protocol 2: Population PK (PopPK) and AUC-Guided Dosing

This approach is advantageous when trough sampling is impractical, as it allows for estimation of total drug exposure (AUC) from a single, randomly timed sample. [3]

- 1. Principle: A population pharmacokinetic model is used to estimate an individual's apparent clearance (CL/F). The area under the curve (AUC) can then be calculated as AUC = Dose / (CL/F). [3]

- 2. Sample Collection:

- 3. Modeling and Analysis:

- Model Structure: this compound PK is often best described by a one-compartment model with first-order absorption and elimination. [3]

- Key Parameters: A published model reports typical population values for a reference:

- Covariate Integration: The model can be refined by incorporating patient-specific covariates. Factors to evaluate include:

- Software: Models are typically developed using non-linear mixed-effects modeling software like NONMEM, and the analysis can be facilitated by tools such as Perl-speaks-NONMEM (PsN). [1] [5]

Critical Methodological Considerations

- High Inter- and Intra-Patient Variability: this compound exhibits significant variability in pharmacokinetics. [3] [4] Inter-patient variability can be as high as 67-72%, while intra-patient variability is moderate (mean ~24.7%). [4] High intra-patient variability has been associated with worse overall survival in renal cell carcinoma patients, highlighting the need to monitor for fluctuations and address potential causes like adherence or drug-drug interactions. [4] [7]

- Impact of Food and Drugs: Administration with food can double this compound exposure. [3] Co-administration with proton-pump inhibitors (e.g., esomeprazole) can reduce C~max~ and AUC by ~40%. [3] These factors must be strictly controlled or recorded for accurate interpretation of plasma concentrations.

- Tumor Concentration Monitoring: Research has explored measuring this compound directly in tumor tissue. One study found a modest correlation between tumor and plasma concentrations (ρ=0.41). [6] However, no clear correlation with efficacy was established, potentially due to tumor heterogeneity and biopsy timing. [6] This method remains primarily a research tool.

Research Applications and Future Directions

- Model-Informed Precision Dosing (MIPD): The integration of PopPK, exposure-toxicity, and exposure-efficacy models allows for the simulation of optimal starting doses and individualized dose adjustments. The latest research strongly supports initiating treatment at 600 mg and using MIPD to maintain C~min,ss~ within the 20-34 mg/L range. [1]

- Feasibility of TDM: Real-world studies demonstrate that TDM-guided dosing is feasible and can reduce the proportion of patients with subtherapeutic this compound exposure by approximately 50%. [2]

- Novel Formulations: Research into co-amorphous systems, for example with naringin, aims to enhance the poor aqueous solubility and oral bioavailability of this compound, which could potentially reduce variability and hepatotoxicity in the future. [8]

References

- 1. Model-Informed Dose Optimization of this compound in Real ... [pmc.ncbi.nlm.nih.gov]

- 2. Evaluating the Clinical Impact and Feasibility of ... [link.springer.com]

- 3. Population Pharmacokinetic Analysis of this compound in ... [mdpi.com]

- 4. Exploring the Association Between Intra‐Patient Variability ... [pmc.ncbi.nlm.nih.gov]

- 5. Model-Informed Dose Optimization of this compound in Real- ... [link.springer.com]

- 6. Intra-Tumoral Pharmacokinetics of this compound in ... [mdpi.com]

- 7. Exploring the Association Between Intra-Patient Variability ... [pubmed.ncbi.nlm.nih.gov]

- 8. Enhancing oral bioavailability of this compound via co- ... [sciencedirect.com]

Quantitative Data for Pazopanib Dose Optimization

The tables below summarize the key pharmacokinetic (PK) targets and the clinical consequences of suboptimal exposure.

Table 1: Key Pharmacokinetic Targets and Exposure-Response Relationships

| Parameter | Target Value | Clinical Relevance | Source / Reference |

|---|---|---|---|

| Efficacy Target (C~min,ss~) | ≥ 20.5 mg/L | Associated with improved tumor shrinkage and progression-free survival in metastatic renal cell carcinoma (mRCC) [1]. | Clinical Pharmacokinetics |

| Toxicity Threshold (C~min,ss~) | > 34 mg/L | Associated with a 3.35-fold increased risk of grade ≥ 2 liver toxicity [2]. | Model-Informed Dose Optimization |

| Alternative Efficacy Target (AUC~0-24,ss~) | 750 mg·h·L⁻¹ | Proposed target area under the curve for maximum efficacy and minimal side effects [3]. | Population PK Analysis |

Table 2: Consequences of Pazopanib Exposure

| Exposure Level | C~min,ss~ / AUC~0-24,ss~ | Potential Clinical Outcome |

|---|---|---|

| Subtherapeutic | < 20.5 mg/L | Increased risk of suboptimal treatment and disease progression [1]. |

| Therapeutic Range | 20.5 - 34 mg/L | Optimal window for efficacy while minimizing toxicity risk [2]. |

| Supratherapeutic | > 34 mg/L | Significantly increased risk of severe (grade ≥ 2) liver toxicity [2]. |

Protocol for Model-Informed Precision Dosing

This section outlines a step-by-step protocol for implementing TDM for this compound, based on population pharmacokinetic (POPPK) modeling and simulation data [2].

Patient Population and Initial Dose Selection

- Included Patients: Adults with metastatic Renal Cell Carcinoma (mRCC) or Soft Tissue Sarcoma (STS).

- Initial Dosing:

- Standard of Care: 800 mg once daily (QD) under fasted conditions.

- Recommended Optimized Approach: Initiate treatment with 600 mg QD under fasted conditions. Model simulations show this starting dose achieves the efficacy target (C~min,ss~ ≥ 20.5 mg/L) in 76% of patients while significantly reducing the risk of early liver toxicity compared to 800 mg [2].

Blood Sampling for Therapeutic Drug Monitoring

- Timing: Collect blood samples for this compound quantification at steady-state, which is reached after approximately 8 days of repeated dosing.

- Sample Type: Trough-level sampling is standard.

- Draw the sample immediately before the next scheduled dose.

- Record the exact time of the last dose and the blood draw.

- Alternative for Flexibility: If trough sampling is impractical, a limited sampling strategy with 1-2 samples taken at various times post-dose can be used. A POPPK model can then estimate the individual's clearance and calculate their AUC, which can be compared to the target of 750 mg·h·L⁻¹ [3].

Bioanalytical Method: Quantifying this compound Plasma Concentrations

- Technique: Use a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

- Procedure:

- Sample Preparation: Add a stable isotope-labeled this compound internal standard to 50 µL of plasma sample. Precipitate proteins using methanol or acetonitrile.

- Chromatography: Inject the supernatant onto a reverse-phase C18 column. Use a gradient elution with mobile phases of ammonium formate buffer and methanol to separate this compound from matrix components.

- Detection & Quantification: Monitor this compound using multiple reaction monitoring (MRM) in positive electrospray ionization mode. Quantify concentration by comparing the peak area ratio of this compound to the internal standard against a daily calibration curve.

Pharmacokinetic Analysis and Dose Adjustment

- POPPK Analysis: Estimate individual patient clearance (CL/F) and exposure using a published POPPK model. The model code from the cited study is available in its supplementary materials [2].

- Dose Adjustment Logic:

- The goal is to maintain C~min,ss~ between 20.5 and 34 mg/L.

- If C~min,ss~ < 20.5 mg/L, increase the daily dose. Re-evaluate after 2 weeks.

- If C~min,ss~ > 34 mg/L, reduce the daily dose to mitigate liver toxicity risk. Re-evaluate after 2 weeks.

- If using AUC, adjust the dose to achieve a target of ~750 mg·h·L⁻¹ [3].

Clinical Decision Pathway for this compound TDM

The workflow below visualizes the protocol for initiating this compound and using TDM to optimize the dose for an individual patient.

Key Considerations for Protocol Implementation

- Interpatient Variability: this compound exhibits high interpatient variability in pharmacokinetics. A "one-size-fits-all" 800 mg dose leads to a wide range of exposures, explaining why about 20% of patients are underexposed and 60% require dose reductions due to toxicity [2] [1]. Proactive TDM is the solution.

- Drug-Drug Interactions: this compound absorption is pH-dependent. Concomitant use of proton pump inhibitors (PPIs) drastically reduces its bioavailability. Avoid PPIs, or if necessary, use H2-receptor antagonists or antacids with a staggered dosing schedule [1].

- Liver Toxicity Monitoring: Routinely monitor liver function tests (ALT, AST, Bilirubin). The identified toxicity threshold (C~min,ss~ > 34 mg/L) provides a quantitative target for pre-emptive dose adjustment to prevent severe hepatotoxicity [2].

References